2-Ethyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide
Overview
Description
2-Ethyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide (ETTD) is a novel molecule that has been the focus of much scientific research in recent years due to its potential applications in a variety of fields. ETTD is a heterocyclic compound featuring a five-membered ring system, and is composed of an oxygen-containing sulfur atom, an ethyl group, and a piperidine group. It has been studied for its potential uses in pharmaceuticals, agrochemicals, and other chemical applications.
Scientific Research Applications
Molecular and Crystal Structures
The molecular and crystal structures of 1,2,4-benzothiadiazine derivatives, which are closely related to 2-Ethyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide, have been extensively studied. These compounds exhibit distinct packing motifs and form supramolecular assemblies through various hydrogen bonding and intermolecular interactions. The synthesis and structural analysis provide a foundational understanding for exploring the scientific applications of these compounds (Kumar et al., 2015).
Cyclisation Chemistry and Synthetic Routes
The cyclisation chemistry of 4H-1,2,6-thiadiazines offers insights into their synthetic versatility. Compounds derived from these reactions exhibit potential for further functionalization, illustrating their applicability in various chemical syntheses and potential pharmaceutical applications (Koutentis & Rees, 2000).
Synthesis and Biological Properties
Piperidine-substituted benzothiazole derivatives, sharing structural features with 2-Ethyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide, have been synthesized and evaluated for their biological activities. These compounds exhibit promising antibacterial and antifungal properties, highlighting the potential of such molecules in developing new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).
Anti-arrhythmic Activity
The synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives demonstrates their significant anti-arrhythmic activity. These findings suggest the therapeutic potential of structurally related compounds in the treatment of arrhythmias (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Novel Synthesis Methods
The development of novel synthesis methods for 1,2,4-thiadiazinane 1,1-dioxides showcases the innovative approaches in chemical synthesis, potentially expanding the utility of these compounds in various scientific research applications (Khumalo et al., 2018).
properties
IUPAC Name |
2-ethyl-6-piperidin-4-yl-1,2,6-thiadiazinane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2S/c1-2-12-8-3-9-13(16(12,14)15)10-4-6-11-7-5-10/h10-11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOREVFCERYSSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCN(S1(=O)=O)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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